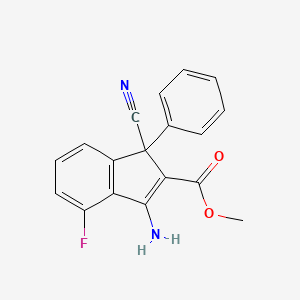

methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate

描述

Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is a fluorinated indene derivative with a complex substitution pattern. Its structure includes a phenyl group at the 1-position, a cyano group at the same position, a fluorine atom at the 4-position, an amino group at the 3-position, and a methyl ester at the 2-position. This compound is commercially available as a research chemical, offered by Santa Cruz Biotechnology in quantities of 500 mg and 1 g, with catalog numbers sc-328528 and sc-328528A, respectively .

属性

IUPAC Name |

methyl 3-amino-1-cyano-4-fluoro-1-phenylindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPUFJUMTJUBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CC=C3)C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

Introduction of Functional Groups: The cyano, fluoro, and amino groups are introduced through specific substitution reactions. For instance, the cyano group can be added via a nucleophilic substitution reaction using cyanide ions.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency.

化学反应分析

Types of Reactions

Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate. In vitro tests have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. The compounds were evaluated for their half-maximal inhibitory concentration (IC50), revealing values in the low micromolar range, which indicates potent activity .

Drug Development

Given its promising biological activity, this compound serves as a valuable scaffold for designing new anticancer agents. Researchers are actively exploring modifications to enhance its efficacy and reduce toxicity. The structure allows for various substitutions that can lead to improved pharmacological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the therapeutic potential of this compound. By systematically varying substituents on the indene ring or the amino and cyano groups, researchers can identify key structural features that enhance biological activity. Such studies are essential for developing more effective cancer therapeutics .

Case Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative effects of this compound against HCT-116 and MCF-7 cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.5 µg/mL, demonstrating significant potential as anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that specific interactions between the compound and target sites can lead to inhibition of critical pathways necessary for tumor growth .

作用机制

The mechanism by which methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano and fluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

However, insights can be drawn from related indene derivatives and synthesis methods:

Structural Analogues from Literature

3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one (1) Synthesized via methods involving condensation and cyclization reactions . Lacks the fluorine, cyano, and ester groups present in the target compound, but shares a phenyl-substituted indene core. Characterization data (e.g., NMR, IR) align with prior reports, suggesting robust synthetic reproducibility for indene derivatives .

N-Phenylnaphthalene-1-carboxamide Features a phenyl-carboxamide motif but lacks the indene backbone and fluorinated/cyano substituents . Demonstrates the versatility of phenyl-containing heterocycles in organic synthesis.

Key Structural and Functional Differences

| Compound | Core Structure | Substituents | Potential Reactivity |

|---|---|---|---|

| Target compound | Indene | 1-Cyano, 4-Fluoro, 3-Amino, 2-Methyl ester, 1-Phenyl | High polarity; possible H-bonding (amino/ester) |

| 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one | Isoindolone | 2-Phenyl, 3-Hydroxy | Limited electrophilicity; H-bond donor (OH) |

| N-Phenylnaphthalene-1-carboxamide | Naphthalene-carboxamide | 1-Carboxamide, N-Phenyl | Amide-based stability; π-π stacking potential |

生物活性

Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate (CAS No. 116617-18-6) is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, chemical properties, and biological implications, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H14FN2O2 |

| Molecular Weight | 308.31 g/mol |

| CAS Number | 116617-18-6 |

| Physical Form | Solid |

| Purity | ≥90% |

This compound features a unique indene structure, which is known for its versatility in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of substituted indenes with appropriate reagents. One documented synthesis involves the condensation of 2-cyanophenylmethanol with methyl chloroacetate, yielding the desired product with significant efficiency .

Antitumor Activity

Research indicates that derivatives of indene compounds, including methyl 3-amino derivatives, exhibit notable antitumor properties. A study highlighted that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Antibacterial and Anti-inflammatory Properties

Indene derivatives have also been reported to possess antibacterial and anti-inflammatory activities. For instance, compounds structurally related to methyl 3-amino-1-cyano derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as in reducing inflammation in animal models .

The biological activity of methyl 3-amino-1-cyano derivatives may be attributed to their ability to inhibit specific enzymes involved in cellular signaling pathways. For example, some studies suggest that these compounds can modulate pathways related to apoptosis and cell proliferation, leading to their antitumor effects .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Case Study on Antitumor Activity : A derivative of indene was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .

- Study on Anti-inflammatory Effects : In a model of acute inflammation, an indene derivative significantly reduced edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent .

常见问题

Q. What are effective synthetic routes for methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate?

A common approach involves palladium-catalyzed carboalkoxylation of halogenated indenone precursors. For example, 2-bromo-3-phenylindenones can react with alcohols under Pd catalysis to yield indene carboxylates. Optimizing solvent choice (e.g., methanol for methyl esters) and ligand selection (e.g., PPh₃) improves yields . Alternative methods include functionalizing pre-existing indene scaffolds via nucleophilic substitution (e.g., introducing cyano or amino groups using KCN or ammonia derivatives under controlled conditions).

Q. How can spectroscopic methods characterize this compound?

- NMR Analysis : ¹H NMR can resolve tautomeric equilibria (e.g., ketone/enol mixtures) by integrating proton signals in different chemical environments (δ 4.6–7.7 ppm for aromatic/vinyl protons). For example, splitting patterns in chloroform-d at 400 MHz can distinguish fluorinated vs. non-fluorinated protons .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm substituent positions and stereochemistry. This is critical for resolving ambiguities in planar indene systems .

- Melting Point (Mp) : Consistency between experimental (e.g., 56–59°C) and literature values validates purity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for this compound?

Statistical DoE methods, such as factorial designs, systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, flow-chemistry setups enable rapid screening of reaction variables (residence time, pressure) while minimizing reagent waste. This approach is particularly useful for scaling up Pd-catalyzed reactions without compromising yield .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

- Tautomerism : If NMR suggests a ketone/enol equilibrium (e.g., δ 4.9 ppm for enolic protons), X-ray data may lock one form in the solid state. Multi-temperature NMR or DFT calculations can model equilibrium dynamics .

- Steric Effects : Crystallography might reveal non-planar conformations undetectable by NMR. Cross-validate with computational geometry optimization (e.g., Gaussian) .

Q. What strategies enable functionalization of the indene core?

- Azide Introduction : React brominated derivatives (e.g., 5-bromo-1-oxo-indene) with NaN₃ under Pd catalysis to install azide groups, enabling click chemistry applications .

- Fluorine Effects : The 4-fluoro substituent alters electronic properties (σ-para directing), facilitating regioselective electrophilic substitution (e.g., nitration at the 5-position) .

Q. How does frontier-orbital theory predict reactivity in cycloadditions?

The indene’s HOMO/LUMO profile determines its role as a dipolarophile or diene. For example, electron-rich substituents (amino, phenyl) raise HOMO energy, favoring reactions with electron-deficient partners (e.g., tetrazines). Computational tools (e.g., Gaussian, ORCA) calculate Fukui indices to map reactive sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。